molecular formula C25H27N3O5S2 B11578932 2-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide

2-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide

Cat. No.: B11578932
M. Wt: 513.6 g/mol
InChI Key: IQBZVLAMIUGQQN-UHFFFAOYSA-N
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Description

2-(3,4-DIMETHOXYBENZENESULFONYL)-N-(4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of sulfonyl compounds. These compounds are known for their diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals. The unique structure of this compound suggests potential biological activity, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-DIMETHOXYBENZENESULFONYL)-N-(4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The process may include:

    Formation of the Tetrahydroisoquinoline Core: This can be achieved through Pictet-Spengler condensation of an appropriate aldehyde with an amine.

    Introduction of the Benzothiazole Moiety: This step may involve the reaction of the tetrahydroisoquinoline intermediate with a benzothiazole derivative under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This may involve the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-DIMETHOXYBENZENESULFONYL)-N-(4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, sulfonyl chlorides, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(3,4-DIMETHOXYBENZENESULFONYL)-N-(4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXAMIDE would depend on its specific interactions with molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to receptors on cell surfaces, modulating cellular responses.

    Signal Transduction: The compound could interfere with intracellular signaling pathways, leading to changes in gene expression or protein activity.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-Dimethoxybenzenesulfonyl)-N-(benzothiazol-2-yl)-tetrahydroisoquinoline-3-carboxamide: A similar compound with slight structural variations.

    N-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)-2-(methoxybenzenesulfonyl)-tetrahydroisoquinoline-3-carboxamide: Another related compound with different substituents.

Uniqueness

The uniqueness of 2-(3,4-DIMETHOXYBENZENESULFONYL)-N-(4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXAMIDE lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C25H27N3O5S2

Molecular Weight

513.6 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)sulfonyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3,4-dihydro-1H-isoquinoline-3-carboxamide

InChI

InChI=1S/C25H27N3O5S2/c1-32-21-12-11-18(14-22(21)33-2)35(30,31)28-15-17-8-4-3-7-16(17)13-20(28)24(29)27-25-26-19-9-5-6-10-23(19)34-25/h3-4,7-8,11-12,14,20H,5-6,9-10,13,15H2,1-2H3,(H,26,27,29)

InChI Key

IQBZVLAMIUGQQN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CC3=CC=CC=C3CC2C(=O)NC4=NC5=C(S4)CCCC5)OC

Origin of Product

United States

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